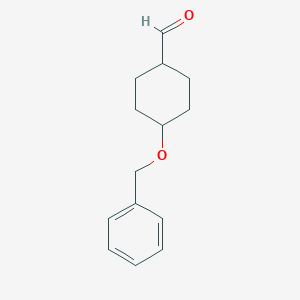

4-Benciloxi-ciclohexanocarbaldehído

Descripción general

Descripción

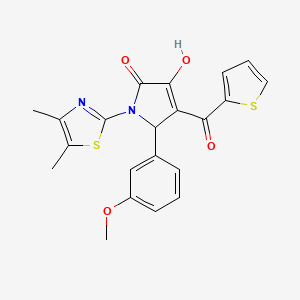

4-Benzyloxy-cyclohexanecarbaldehyde is an organic compound with the molecular formula C14H18O2 It is characterized by a cyclohexane ring substituted with a benzyloxy group and an aldehyde functional group

Aplicaciones Científicas De Investigación

4-Benzyloxy-cyclohexanecarbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

It’s known that this compound is often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 4-Benzyloxy-cyclohexanecarbaldehyde likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its role in suzuki–miyaura cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

The molecular and cellular effects of 4-Benzyloxy-cyclohexanecarbaldehyde’s action are largely dependent on the context of its use. In Suzuki–Miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds .

Action Environment

The efficacy and stability of 4-Benzyloxy-cyclohexanecarbaldehyde can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions depends on the presence of a suitable catalyst (e.g., palladium) and appropriate reaction conditions .

Análisis Bioquímico

Biochemical Properties

4-Benzyloxy-cyclohexanecarbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as oxidoreductases and transferases. These interactions often involve the aldehyde group of 4-Benzyloxy-cyclohexanecarbaldehyde, which can undergo oxidation-reduction reactions. Additionally, the benzyloxy group may participate in hydrophobic interactions with protein active sites, influencing the enzyme’s activity and stability .

Cellular Effects

The effects of 4-Benzyloxy-cyclohexanecarbaldehyde on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 4-Benzyloxy-cyclohexanecarbaldehyde can impact gene expression and cellular metabolism. For instance, it may upregulate antioxidant response elements, leading to increased expression of detoxifying enzymes . Furthermore, its interaction with cellular membranes can alter membrane fluidity and permeability, affecting nutrient and ion transport .

Molecular Mechanism

At the molecular level, 4-Benzyloxy-cyclohexanecarbaldehyde exerts its effects through several mechanisms. One key mechanism involves the binding of its aldehyde group to nucleophilic sites on proteins, forming Schiff bases. This can lead to enzyme inhibition or activation, depending on the specific protein involved. Additionally, the benzyloxy group can facilitate hydrophobic interactions with lipid bilayers, influencing membrane-associated processes . These molecular interactions can result in changes in gene expression, particularly genes involved in oxidative stress responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzyloxy-cyclohexanecarbaldehyde can change over time. The compound’s stability is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that 4-Benzyloxy-cyclohexanecarbaldehyde remains stable at room temperature for extended periods but may degrade when exposed to high temperatures or acidic conditions . Long-term exposure to this compound in in vitro studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of 4-Benzyloxy-cyclohexanecarbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can modulate metabolic pathways beneficially. At higher doses, it can induce toxic effects, including oxidative stress and liver damage . Threshold effects have been observed, where a specific dosage range triggers significant biochemical and physiological changes. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-Benzyloxy-cyclohexanecarbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion into more hydrophilic metabolites for excretion. The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of various metabolites . Additionally, 4-Benzyloxy-cyclohexanecarbaldehyde may affect the balance of redox reactions within cells, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Benzyloxy-cyclohexanecarbaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissues . This distribution pattern can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 4-Benzyloxy-cyclohexanecarbaldehyde is crucial for its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-cyclohexanecarbaldehyde typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the cyclohexane ring through a nucleophilic substitution reaction. This involves the reaction of cyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide.

Oxidation to Aldehyde: The resulting benzyloxy-cyclohexane is then oxidized to form the aldehyde group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of 4-Benzyloxy-cyclohexanecarbaldehyde may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

4-Benzyloxy-cyclohexanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

Reduction: NaBH4, LiAlH4.

Substitution: Benzyl chloride, sodium hydroxide.

Major Products

Oxidation: 4-Benzyloxy-cyclohexanecarboxylic acid.

Reduction: 4-Benzyloxy-cyclohexanemethanol.

Substitution: Various substituted cyclohexane derivatives.

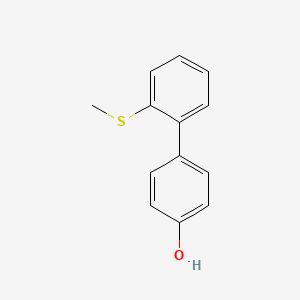

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanecarbaldehyde: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.

4-Methoxy-cyclohexanecarbaldehyde: Contains a methoxy group instead of a benzyloxy group, which can influence its reactivity and applications.

4-Hydroxy-cyclohexanecarbaldehyde: Contains a hydroxy group, which can lead to different chemical properties and uses.

Uniqueness

4-Benzyloxy-cyclohexanecarbaldehyde is unique due to the presence of both the benzyloxy and aldehyde groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Propiedades

IUPAC Name |

4-phenylmethoxycyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRULNFQXSNRBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

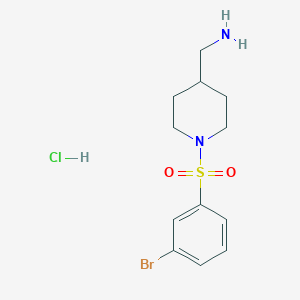

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide](/img/structure/B2428235.png)

![3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2428237.png)

![2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2428245.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2428246.png)

![2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2428247.png)